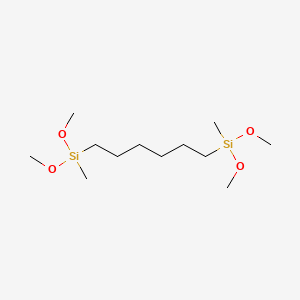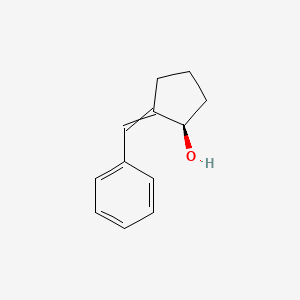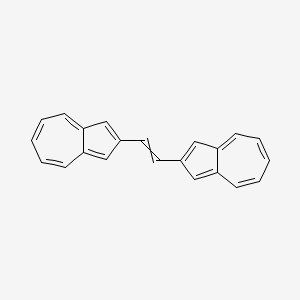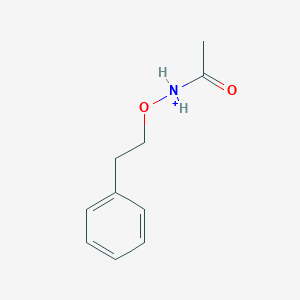
1,6-Bis(methyldimethoxysilyl)hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Bis(methyldimethoxysilyl)hexane is an organosilicon compound characterized by the presence of two methyldimethoxysilyl groups attached to a hexane backbone. This compound is primarily used as a silane coupling agent, which enhances the adhesion between organic polymers and inorganic materials. It is known for its ability to modify surfaces, making it valuable in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1,6-Bis(methyldimethoxysilyl)hexane typically involves the reaction of hexamethylene diisocyanate with methyldimethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as dibutyltin dilaurate, to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent unwanted side reactions.
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, helps in obtaining high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
1,6-Bis(methyldimethoxysilyl)hexane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of moisture, the methyldimethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks, which are essential in the formation of cross-linked polymeric structures.
Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups, depending on the reagents used.
Common reagents and conditions for these reactions include water or alcohols for hydrolysis, and acidic or basic catalysts for condensation reactions. The major products formed from these reactions are siloxane polymers and cross-linked networks.
Wissenschaftliche Forschungsanwendungen
1,6-Bis(methyldimethoxysilyl)hexane has a wide range of scientific research applications, including:
Chemistry: It is used as a coupling agent in the synthesis of composite materials, enhancing the compatibility between organic and inorganic phases.
Biology: The compound is employed in the modification of biomaterials to improve their biocompatibility and functionality.
Medicine: It is used in the development of drug delivery systems and medical devices, where surface modification is crucial for performance.
Industry: The compound finds applications in coatings, adhesives, and sealants, where it improves adhesion and durability.
Wirkmechanismus
The mechanism of action of 1,6-Bis(methyldimethoxysilyl)hexane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methyldimethoxysilyl groups hydrolyze in the presence of moisture to form silanols, which then condense to form siloxane networks. These networks enhance the adhesion between different materials by creating strong covalent bonds at the interface.
Vergleich Mit ähnlichen Verbindungen
1,6-Bis(methyldimethoxysilyl)hexane can be compared with other similar compounds, such as:
1,6-Bis(trimethoxysilyl)hexane: This compound has three methoxy groups instead of two, which can lead to different reactivity and properties.
1,6-Bis(trichlorosilyl)hexane: The presence of trichlorosilyl groups makes this compound more reactive towards hydrolysis and condensation reactions.
Hexamethylenediamine: Although not a silane, this compound has a similar hexane backbone and is used in the synthesis of polyamides and other polymers.
The uniqueness of this compound lies in its balanced reactivity and ability to form stable siloxane networks, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
191917-78-9 |
|---|---|
Molekularformel |
C12H30O4Si2 |
Molekulargewicht |
294.53 g/mol |
IUPAC-Name |
6-[dimethoxy(methyl)silyl]hexyl-dimethoxy-methylsilane |
InChI |
InChI=1S/C12H30O4Si2/c1-13-17(5,14-2)11-9-7-8-10-12-18(6,15-3)16-4/h7-12H2,1-6H3 |
InChI-Schlüssel |
PFGDZDUDTMKJHK-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(CCCCCC[Si](C)(OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)

![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)


![2-Amino-3-nitro-5-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12573566.png)
![Acetamide,2-[(8-chloro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12573570.png)
![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)

![3-(2-Methylphenyl)-2-[(2-oxopropyl)sulfanyl]-3,4-dihydroquinazolin-4-one](/img/structure/B12573590.png)
![9,10-Anthracenedione, 2-[[4-(dodecyloxy)phenyl]azo]-](/img/structure/B12573598.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-ethylpyrazine-2-carboxamide](/img/structure/B12573618.png)
